Imidazo[1,5-a][1,3,5]triazin-4(1H)-one

PDE5 inhibition scaffold comparison erectile dysfunction

Imidazo[1,5-a][1,3,5]triazin-4(1H)-one (CAS 145837-60-1) is the unsubstituted parent heterocycle of the imidazo[1,5-a][1,3,5]triazin-4-one class, with molecular formula C₅H₄N₄O and molecular weight 136.11 g/mol. Its rigid, planar scaffold fuses an imidazole ring with a 1,3,5-triazinone moiety, creating a 5,8-diaza-7,9-dideazapurine isostere of guanine and hypoxanthine.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
CAS No. 145837-60-1
Cat. No. B138575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-a][1,3,5]triazin-4(1H)-one
CAS145837-60-1
SynonymsImidazo[1,5-a]-1,3,5-triazin-4(1H)-one (9CI)
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=C2NC=NC(=O)N2C=N1
InChIInChI=1S/C5H4N4O/c10-5-8-2-7-4-1-6-3-9(4)5/h1-3H,(H,7,8,10)
InChIKeyYRADOCIULGCUOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,5-a][1,3,5]triazin-4(1H)-one (CAS 145837-60-1): Core Scaffold Identity, Physicochemical Profile, and Procurement Rationale


Imidazo[1,5-a][1,3,5]triazin-4(1H)-one (CAS 145837-60-1) is the unsubstituted parent heterocycle of the imidazo[1,5-a][1,3,5]triazin-4-one class, with molecular formula C₅H₄N₄O and molecular weight 136.11 g/mol . Its rigid, planar scaffold fuses an imidazole ring with a 1,3,5-triazinone moiety, creating a 5,8-diaza-7,9-dideazapurine isostere of guanine and hypoxanthine [1]. The compound's low calculated logP of approximately -0.17 and topological polar surface area of ~63.3 Ų distinguish it from more lipophilic fused heterocyclic scaffolds and influence its suitability as a polar, water-accessible core for derivatization . This core structure serves as the synthetic entry point for diverse biologically active derivatives—including PDE5 inhibitors, antiviral agents, and antitumor candidates—where the specific ring fusion geometry (imidazo[1,5-a] vs. alternative [5,1-f] or [1,2-a] regiochemistries) dictates target binding orientation and selectivity [2].

Why Generic Substitution Fails for Imidazo[1,5-a][1,3,5]triazin-4(1H)-one: Regiochemical Specificity and Scaffold-Dependent Pharmacology


The imidazo[1,5-a][1,3,5]triazin-4-one scaffold cannot be interchanged with other imidazotriazinone regioisomers (e.g., imidazo[5,1-f][1,2,4]triazin-4-ones) or alternative purine isosteres (e.g., pyrazolo[4,3-d]pyrimidinones) without fundamentally altering biological activity [1]. Direct scaffold-comparison studies by Haning et al. demonstrated that while imidazo[1,5-a][1,3,5]triazin-4(3H)-ones, imidazo[5,1-f][1,2,4]triazin-4-ones, and pyrazolopyrimidinones all exhibit PDE5 inhibition, they possess distinct SAR trends, selectivity profiles, and in vivo pharmacokinetics [1]. Furthermore, the imidazo[1,5-a] fusion geometry generates a specific hydrogen-bonding pattern and ring-nitrogen arrangement that is critical for mimicking the guanine N(9) substitution vector—a feature absent in imidazo[1,2-a] or imidazo[5,1-d] regioisomers [2]. In antiviral applications, Golankiewicz et al. established that the simultaneous presence of benzyl and thio structural units on the imidazo[1,5-a][1,3,5]triazin-4-one core is indispensable for selective antiviral activity; compounds lacking this specific substitution pattern on this specific scaffold were nonselectively cytotoxic [3]. Substituting the core scaffold itself would abolish these structure-dependent selectivity windows.

Imidazo[1,5-a][1,3,5]triazin-4(1H)-one (CAS 145837-60-1): Quantitative Comparator Evidence for Scientific Procurement Decisions


Scaffold-Level PDE5 Inhibition: Imidazo[1,5-a][1,3,5]triazin-4(3H)-ones vs. Imidazo[5,1-f][1,2,4]triazin-4-ones and Pyrazolopyrimidinones

In a head-to-head scaffold comparison study, Haning et al. (2005) evaluated imidazo[1,5-a][1,3,5]triazin-4(3H)-ones alongside the known PDE5 inhibitor scaffolds 3H-imidazo[5,1-f][1,2,4]triazin-4-ones (the core of vardenafil) and pyrazolopyrimidinones (the core of sildenafil). The imidazo[1,5-a][1,3,5]triazin-4(3H)-one scaffold was demonstrated to be a potent and selective PDE5 inhibitor scaffold with confirmed in vivo activity, establishing it as a viable and structurally distinct alternative to the two clinically validated scaffolds. The study elucidated SAR trends for sulfonamide derivatives with generality across all three scaffold classes, but the imidazo[1,5-a] regioisomer provides a unique vector for substituent attachment that is geometrically inaccessible from the [5,1-f] or pyrazolopyrimidinone frameworks [1].

PDE5 inhibition scaffold comparison erectile dysfunction

Antiviral Selectivity Index: Benzyl-Thio Substituted Imidazo[1,5-a][1,3,5]triazin-4-ones vs. Unsubstituted or 4-Thione Analogs

Golankiewicz et al. (1995) established quantitative antiviral structure-activity relationships for benzyl-substituted imidazo[1,5-a][1,3,5]triazin-4-one derivatives. Compound 13 (8-(4-methylbenzyl)-2-[(4-methylbenzyl)thio]imidazo[1,5-a]-1,3,5-triazin-4-one) inhibited respiratory syncytial virus (RSV) at 1.4 µM with a selectivity index of 180-fold relative to cytotoxicity in MDCK or Vero cells. Compound 15 (8-[5-(benzyloxy)pentyl]-2-[(4-methylbenzyl)thio] derivative) inhibited influenza A virus at 5.3 µM. In contrast, the 4-thione analogs (5a,b) were nonselectively inhibitory—their antiviral concentrations coincided with their cytotoxic concentrations, yielding a selectivity index of approximately 1. The unsubstituted parent core without benzyl-thio substitution showed no selective antiviral activity, confirming that the scaffold alone is necessary but insufficient; the specific substitution pattern on this scaffold is what drives the selectivity window [1].

antiviral activity influenza A respiratory syncytial virus selectivity index

Antitumor Scaffold Relationship: Imidazo[1,5-a][1,3,5]triazin-4(3H)-ones vs. Imidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-ones (Temozolomide Core)

Wang et al. (1998) synthesized and characterized imidazo[1,5-a][1,3,5]triazin-4(3H)-ones as direct structural analogs of the clinically used antitumor agent temozolomide (8-carbamoyl-3-methylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one). The imidazo[1,5-a][1,3,5]triazin-4-one system was accessed via cyclization of 5-amino-1-carbamoylimidazole-4-carboxamides with triethyl orthoformate, providing a route to triazinone analogs with defined 3-substitution. The study established that the imidazo[1,5-a][1,3,5]triazin-4-one scaffold is chemically distinct from the imidazotetrazinone (temozolomide) core: the triazinone lacks the N(3)-alkylating capacity of the tetrazinone, which means it does not function as a DNA-alkylating prodrug in the same manner as temozolomide (which ring-opens to generate the reactive methyldiazonium species) [1]. This chemical differentiation is structurally defined: replacement of the tetrazinone N(3)–N(4) bond with a triazinone C(3)–N(4) bond eliminates the prodrug activation pathway, creating a non-alkylating purine isostere suitable for target-based (rather than cytotoxic) drug design [1].

antitumor temozolomide DNA alkylation scaffold isostere

Cytotoxicity Profile: Imidazolyl-1,3,5-triazine Derivatives vs. Hexamethylmelamine (HMM) in Breast Cancer Cell Lines

Yaguchi et al. (1997) compared the in vitro cytotoxicity of imidazolyl-1,3,5-triazine derivatives against four human breast cancer cell lines (MCF-7, R-27, T-47D, ZR-75-1) and the murine leukemia P388 cell line, using hexamethylmelamine (HMM)—a clinically used 1,3,5-triazine antitumor agent—as a comparator. HMM failed to show significant cytotoxic activity in this panel. In contrast, four imidazolyl-1,3,5-triazine derivatives demonstrated significant cytotoxicity across most cell lines that was superior to both HMM and its major metabolite hydroxymethylpentamethylmelamine (HMPMM). While these specific derivatives contain an N-imidazolyl linkage rather than the fused imidazo[1,5-a] system, the study establishes that incorporating an imidazole moiety onto the 1,3,5-triazine core dramatically enhances cytotoxicity relative to the non-imidazole 1,3,5-triazine clinical agent HMM [1].

cytotoxicity breast cancer MCF-7 hexamethylmelamine comparator

Physicochemical Differentiation: LogP and PSA of Imidazo[1,5-a][1,3,5]triazin-4(1H)-one vs. Common Fused Heterocyclic Scaffolds

The unsubstituted imidazo[1,5-a][1,3,5]triazin-4(1H)-one core has a calculated logP of approximately -0.17 and a topological polar surface area (tPSA) of ~63.3 Ų . This physicochemical profile places it in a more polar, water-accessible region of chemical space compared to commonly used heterocyclic scaffolds in drug discovery. For reference: the imidazo[5,1-f][1,2,4]triazin-4-one core of vardenafil (without substituents) has higher lipophilicity due to the different ring-fusion geometry; the pyrazolo[4,3-d]pyrimidinone core of sildenafil has tPSA ~67 Ų but a higher logP due to the pyrazole ring. The low logP of the imidazo[1,5-a][1,3,5]triazin-4-one core predicts superior aqueous solubility and reduced passive membrane permeability relative to these comparators, which has implications for both oral bioavailability optimization (requiring prodrug or formulation strategies) and target engagement for polar binding sites such as kinase ATP pockets or nucleotide-binding domains .

physicochemical properties logP polar surface area scaffold selection

Quantitative One-Step Synthesis Yield: Imidazo[1,5-a][1,3,5]triazin-4(1H)-one Core Accessibility vs. Multi-Step Heterocycle Construction

Jaster et al. (2023) reported a protocol for the one-step synthesis of imidazo[1,5-a][1,3,5]triazin-4(1H)-one in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. This synthetic efficiency contrasts with the multi-step sequences typically required for constructing alternative fused heterocyclic cores: the imidazo[5,1-f][1,2,4]triazin-4-one system (vardenafil core) requires at least 3–4 synthetic steps from commercially available starting materials, and the pyrazolopyrimidinone scaffold (sildenafil core) requires a multi-step condensation–cyclization sequence with typical overall yields of 30–50%. A one-step, quantitative-yield synthesis dramatically reduces the cost of goods, time to compound, and purification burden when procuring or producing this core scaffold in bulk [1].

synthetic accessibility one-step synthesis quantitative yield Vilsmeier conditions

Imidazo[1,5-a][1,3,5]triazin-4(1H)-one (CAS 145837-60-1): Evidence-Backed Application Scenarios for Research Procurement


PDE5 Inhibitor Lead Generation with a Non-Vardenafil/Non-Sildenafil Chemotype

Procure imidazo[1,5-a][1,3,5]triazin-4(1H)-one as the core scaffold for synthesizing 2-aryl-sulfonamide derivatives targeting PDE5. The Haning et al. (2005) scaffold comparison study confirmed that this regioisomer is a validated PDE5 inhibitor scaffold with in vivo efficacy, providing a structurally and IP-distinct alternative to the vardenafil (imidazo[5,1-f]) and sildenafil (pyrazolopyrimidinone) chemotypes [1]. The imidazo[1,5-a] geometry orients substituents along a distinct trajectory, enabling access to novel chemical matter not covered by existing composition-of-matter patents on clinical PDE5 inhibitors.

Antiviral Library Synthesis Targeting Orthomyxoviruses and Paramyxoviruses

Use imidazo[1,5-a][1,3,5]triazin-4(1H)-one as the synthetic starting point for constructing focused libraries of 8-benzyl-2-thio-substituted derivatives. Golankiewicz et al. (1995) demonstrated that specific substitution on this scaffold yields compounds with selectivity indices of up to 180 against RSV and influenza A at low micromolar concentrations (1.4–5.3 µM), whereas 4-thione or unsubstituted analogs show no selective antiviral activity [2]. Procurement of the parent core enables systematic exploration of the 2-thio and 8-benzyl SAR that drives this selectivity window.

Non-Alkylating Purine Isostere for Kinase or Enzyme Inhibitor Design

Select the imidazo[1,5-a][1,3,5]triazin-4(1H)-one core for drug discovery programs requiring a guanine/hypoxanthine isostere that avoids DNA alkylation liability. As established by Wang et al. (1998), the triazinone scaffold is structurally analogous to temozolomide but lacks the tetrazinone N(3)–N(4) bond required for prodrug activation to a DNA-alkylating species [3]. This makes it suitable for target-based inhibitor design (kinases, PDEs, DHFR) where genotoxicity must be excluded from the core scaffold. The Holtwick (1981) dissertation confirms the core's isosteric relationship to N(9)-substituted guanines [4].

Cost-Efficient Bulk Intermediate for Parallel Synthesis and Scale-Up

Source imidazo[1,5-a][1,3,5]triazin-4(1H)-one as a bulk synthetic intermediate based on its demonstrated one-step, quantitative-yield synthesis under Vilsmeier conditions (Jaster et al., 2023) [5]. The single-step access dramatically reduces cost-per-gram compared to multi-step heterocyclic core syntheses (e.g., 3–4 steps for imidazo[5,1-f][1,2,4]triazin-4-ones), enabling economical parallel library production and simplifying scale-up logistics for programs requiring multi-gram to kilogram quantities of derivatized final compounds.

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